1,4-Dibutoxybutane

Übersicht

Beschreibung

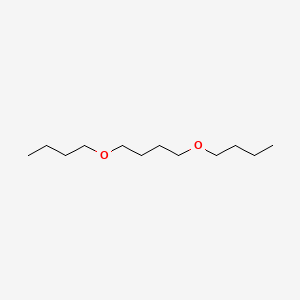

1,4-Dibutoxybutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid that is primarily used as a solvent and an intermediate in organic synthesis. The compound is characterized by its two butoxy groups attached to a central butane chain, making it a member of the ether family.

Vorbereitungsmethoden

1,4-Dibutoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial production methods often involve the Guerbet condensation of n-butanol, which is a green route to produce 2-ethylhexanol. During this process, 1,1-dibutoxybutane is formed as an intermediate, which can then be hydrolyzed to yield this compound .

Analyse Chemischer Reaktionen

1,4-Dibutoxybutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyric acid derivatives.

Reduction: Reduction reactions can yield butanol derivatives.

Substitution: The butoxy groups can be substituted with other functional groups using reagents like halogens or acids.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Fuel Technology

1.1 Diesel Fuel Blending Component

1,4-Dibutoxybutane has been studied as a potential blending component for petroleum diesel fuel. Its high cetane number suggests improved ignition quality, making it an attractive additive for enhancing the performance of diesel engines. Research indicates that blends containing DBB exhibit favorable phase stability and viscosity characteristics, which are crucial for maintaining fuel quality and engine performance.

- Key Findings:

- Viscosity Reduction: The addition of DBB reduces the viscosity of diesel-biodiesel mixtures, which typically have high viscosity levels. This characteristic is beneficial as it improves the flow properties of the fuel .

- Homogeneity: DBB-diesel blends maintain good homogeneity across various concentrations, indicating that they can be effectively utilized in practical applications without phase separation .

| Property | DBB Alone | Diesel Blend (10% DBB) |

|---|---|---|

| Viscosity (mm²/s) | 1.5157 | 2.5 |

| Cetane Number | 60 | 55 |

| Phase Stability | Stable | Stable |

1.2 Renewable Resources

DBB can be derived from renewable resources such as 1-butanol produced through fermentation processes. This aspect aligns with the growing interest in sustainable fuel alternatives and biofuels .

Chemical Synthesis

2.1 Solvent in Organic Reactions

DBB serves as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds. Its properties facilitate reactions that require specific solvent characteristics, such as low volatility and high thermal stability.

- Case Study: Williamson Ether Synthesis

In studies involving the Williamson ether synthesis, DBB has been utilized as a solvent to produce ethers efficiently. The presence of DBB enhances reaction yields and selectivity compared to traditional solvents .

2.2 Acetal Formation

DBB can also participate in acetal formation reactions when combined with aldehydes under acidic conditions. This application is significant in the synthesis of fine chemicals and pharmaceuticals where acetals are valuable intermediates .

Materials Science

3.1 Polymer Chemistry

DBB's ether functionality allows it to be used in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

Wirkmechanismus

The mechanism of action of 1,4-dibutoxybutane involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the compounds it interacts with .

Vergleich Mit ähnlichen Verbindungen

1,4-Dibutoxybutane can be compared with other similar compounds such as:

1,1-Dibutoxybutane: This compound has a similar structure but with both butoxy groups attached to the same carbon atom. .

1,4-Butanediol: This compound is a precursor to this compound and is used in the production of plastics, elastic fibers, and polyurethanes.

Butyl Ether: This compound is another ether with similar solvent properties but different reactivity due to its simpler structure.

This compound is unique due to its specific structure, which provides distinct solvent properties and reactivity patterns compared to its analogs.

Biologische Aktivität

1,4-Dibutoxybutane (DBB) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores the biological properties of DBB, focusing on its antifungal effects, cytotoxicity, and potential applications in biocontrol.

This compound is an ether with the molecular formula . It is characterized by its two butoxy groups attached to a butane backbone. The compound's structure contributes to its solubility and interaction with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DBB, particularly in agricultural applications. A notable study evaluated the antifungal activity of DBB extracted from the culture filtrate of Streptomyces sporoverrucosus B-1662 against various fungal pathogens. The results indicated significant inhibition of mycelial growth at different concentrations of DBB.

Table 1: Antifungal Efficacy of this compound

| Fungal Pathogen | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Rhizoctonia solani | 300 | 95 |

The study demonstrated that DBB effectively reduced the incidence of red pepper anthracnose and apple bitter rot in field conditions, achieving over 90% control at optimal concentrations .

Cytotoxicity and Anticancer Activity

In addition to its antifungal properties, DBB has been investigated for its cytotoxic effects on cancer cells. Research has shown varying degrees of cytotoxicity against different cell lines, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | CC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 150 | 3.5 |

| HepG2 (Liver Cancer) | 200 | 2.0 |

| MCF-7 (Breast Cancer) | 175 | 2.8 |

The selectivity index indicates that DBB exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential use in targeted cancer therapies .

The mechanism by which DBB exerts its biological effects is still under investigation. Preliminary findings suggest that DBB may disrupt fungal cell membrane integrity and interfere with cellular metabolic processes. In cancer cells, it may induce apoptosis through oxidative stress pathways.

Case Studies

Several case studies have evaluated the practical applications of DBB in agriculture and medicine:

- Field Trials for Fungal Control : Field trials conducted over two growing seasons demonstrated that DBB significantly reduced fungal diseases in crops, leading to improved yield and quality.

- In Vitro Cancer Studies : Laboratory studies showed that treatment with DBB led to reduced viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

1,4-dibutoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRVHUGUGAVJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283176 | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-40-4 | |

| Record name | NSC30233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.